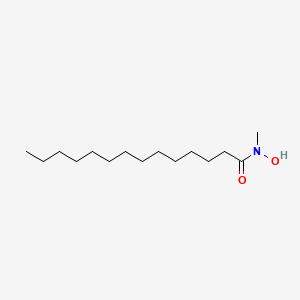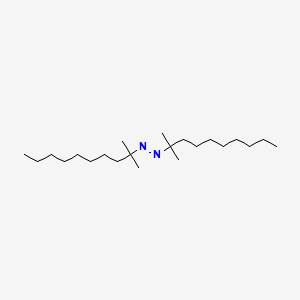![molecular formula C8H10N2O B14639287 [(2-Methoxyphenyl)methyl]diazene CAS No. 56058-93-6](/img/structure/B14639287.png)
[(2-Methoxyphenyl)methyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxyphenyl)methyl]diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyphenyl)methyl]diazene typically involves the reaction of 2-methoxybenzyl chloride with sodium azide, followed by reduction. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like copper(I) iodide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyphenyl)methyl]diazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction reactions can convert the diazene to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
[(2-Methoxyphenyl)methyl]diazene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methoxyphenyl)methyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form reactive intermediates that interact with cellular components, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methoxyphenyl)azo]benzene
- [(2-Methoxyphenyl)hydrazine]
- [(2-Methoxyphenyl)nitroso]benzene
Uniqueness
[(2-Methoxyphenyl)methyl]diazene is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its chemical reactivity and biological activity
Properties
CAS No. |
56058-93-6 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyldiazene |
InChI |
InChI=1S/C8H10N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,9H,6H2,1H3 |
InChI Key |
STMYLNXDMDIEPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


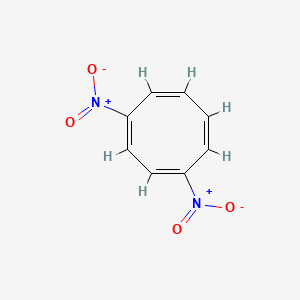
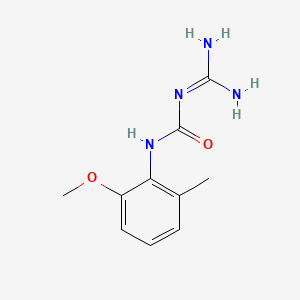
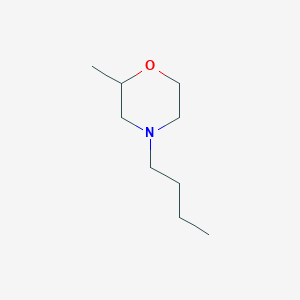

![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
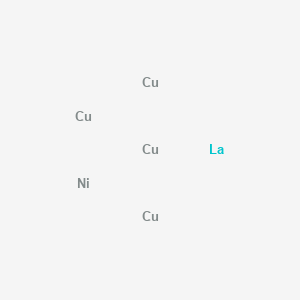
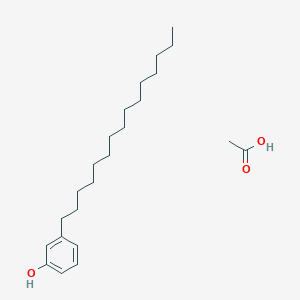
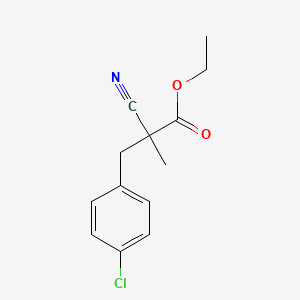
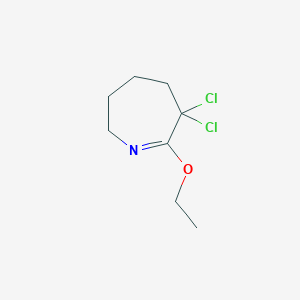
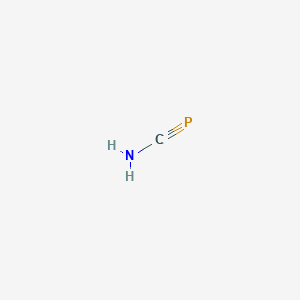
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
